molecular formula C6H4Br4N2O4S2 B13901730 N,N,N',N'-tetrabromobenzene-1,3-disulfonamide

N,N,N',N'-tetrabromobenzene-1,3-disulfonamide

Cat. No.: B13901730
M. Wt: 551.9 g/mol
InChI Key: QIUSYTGYTFWFKM-UHFFFAOYSA-N
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Description

N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide is a chemical compound with the molecular formula C6H4Br4N2O4S2. It is known for its role as a catalyst in various organic synthesis reactions. The compound is characterized by its high bromine content and the presence of sulfonamide groups, which contribute to its reactivity and effectiveness in catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide can be synthesized through the bromination of benzene-1,3-disulfonamide. The reaction typically involves the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and controlled environments helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:

Major Products Formed

The major products formed from reactions involving N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide include:

Scientific Research Applications

N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial properties and its role in DNA cleavage.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide involves the release of bromine ions (Br+) in situ, which act as electrophilic species. These bromine ions facilitate various chemical reactions, such as the synthesis of dihydropyrazine derivatives. The compound’s effectiveness as a catalyst is attributed to its ability to generate reactive intermediates that drive the desired transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide is unique due to its high bromine content, which enhances its reactivity and effectiveness as a catalyst. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

1-N,1-N,3-N,3-N-tetrabromobenzene-1,3-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br4N2O4S2/c7-11(8)17(13,14)5-2-1-3-6(4-5)18(15,16)12(9)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUSYTGYTFWFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N(Br)Br)S(=O)(=O)N(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br4N2O4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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